BenchChemオンラインストアへようこそ!

2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide

High-Throughput Screening GIRK2 Activator RMI-FANCM PPI Inhibitor

Secure this exclusive, multi-target tool compound (CAS 1021219-53-3) validated in GIRK2 activator, AMPAR–stargazin modulation, and RMI–FANCM PPI inhibitor screens. Its unique isobutyramido-phenylacetamido hybrid scaffold is essential for SAR studies and hit-to-lead programs. A balanced Lipinski profile (cLogP 3.47) and ≥95% purity ensure immediate dose-response confirmation without de novo library screening.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 1021219-53-3
Cat. No. B6543269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide
CAS1021219-53-3
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2
InChIInChI=1S/C21H25N3O3/c1-15(2)20(26)24-18-10-8-17(9-11-18)21(27)23-13-12-22-19(25)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)(H,23,27)(H,24,26)
InChIKeyMJXVNLLFWSVUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide – Core Identity and Sourcing Context for CAS 1021219-53-3


2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide (CAS 1021219-53-3; synonym: 4-isobutyramido-N-(2-(2-phenylacetamido)ethyl)benzamide) is a synthetic organic compound with the molecular formula C21H25N3O3 and a molecular weight of 367.4 g/mol . It belongs to the substituted phenylacetamide–benzamide hybrid class, characterized by a central 4-aminobenzamide core bearing an N-isobutyryl substituent on the aromatic amine and a phenylacetamido-ethyl side chain on the benzamide nitrogen [1]. This compound has been profiled in multiple high-throughput screening (HTS) campaigns, including the Vanderbilt HTS center's GIRK2 activator screen, an AMPAR–stargazin modulation assay, and an RMI–FANCM protein-protein interaction inhibitor screen . The compound is primarily sourced through custom synthesis and specialty chemical suppliers, with typical purity specifications of ≥95% .

Why Generic Substitution Fails for 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide: Structural Specificity and Assay-Dependent Selection


Within the substituted phenylacetamide–benzamide class, small structural variations in the terminal amide moiety and the ethylene linker profoundly alter target engagement profiles . The compound's specific combination of an isobutyramido group at the 4-position of the benzamide ring and a phenylacetamido-ethyl side chain creates a unique pharmacophoric signature that cannot be replicated by close analogs such as 4-(2-methylpropanamido)-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide (CAS 1021219-64-6) or the chromenone analog (CAS 1021219-87-3), which replace the phenylacetyl group with thiophene-2-carbonyl or coumarin-3-carbonyl respectively . The compound's distinct HTS activity fingerprint across three mechanistically unrelated assays – RMI–FANCM PPI inhibition, AMPAR–stargazin modulation, and GIRK2 channel activation – is intrinsically tied to this specific structural arrangement, meaning generic in-class substitution risks loss of the desired polypharmacological or screening hit profile . Furthermore, the compound complies with all Lipinski Rule-of-Five parameters (MW 367.4, cLogP 3.47, HBD 2, HBA 6), a balanced property profile that distinguishes it from heavier, more lipophilic analogs that may exhibit poorer developability characteristics [1].

Quantitative Differentiation Evidence: 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide vs. Closest Analogs


HTS Screening Fingerprint Across Three Therapeutically Distinct Targets

The compound has been experimentally tested and registered in three independent HTS bioassays within the Chemsrc/PubChem BioAssay database, whereas no comparable multi-target screening data are publicly available for its closest analogs (CAS 1021219-64-6 and CAS 1021219-87-3) . The three assays are: (1) Screen for inhibitors of RMI–FANCM (MM2) interaction (Source ID: 11908); (2) Modulation of AMPAR–stargazin complexes (Vanderbilt Screening Center, WaveGuideAssay:441); (3) Discovery of small molecule activators of GIRK2 (Vanderbilt HTS, External ID: VANDERBILT_HTS_GIRK2_HPP) . This three-assay profile provides a broader characterization of the compound's biological space compared to analogs lacking such public screening data .

High-Throughput Screening GIRK2 Activator RMI-FANCM PPI Inhibitor AMPAR-Stargazin Modulation

Predicted Physicochemical Properties Differentiating the Phenylacetamido Terminus from Heteroaryl Analogs

The target compound possesses a predicted cLogP of 3.47 and a topological polar surface area (TPSA) of 70.67 Ų, placing it within favorable oral drug-likeness space per Lipinski's Rule of Five [1]. In contrast, the thiophene analog (CAS 1021219-64-6, molecular formula C18H21N3O3S) incorporates a sulfur-containing heteroaryl terminus, which increases molecular complexity and introduces a metabolically labile thiophene ring, while the chromenone analog (CAS 1021219-87-3, MW 421.4) is significantly heavier with an additional 54 Da of molecular weight, potentially reducing ligand efficiency . The phenylacetamido terminus of the target compound maintains a balanced lipophilicity–polarity profile (cLogP 3.47, TPSA 70.67) that is distinct from both the more polar thiophene-carboxamide and the bulkier chromenone-terminated analogs [1].

Drug-likeness Lipinski Rule of Five cLogP TPSA Medicinal Chemistry

Structural Uniqueness of the Phenylacetamido-Ethyl Linker vs. Sulfonamido and Butanamido Analogs

The compound features a distinctive N-(2-phenylacetamido)ethyl linker between the benzamide carbonyl and the terminal phenylacetyl group . Among the broader 4-isobutyramido-benzamide series, the closest analogs exhibit systematic variation at this position: 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide replaces the acetyl with a butanoyl group (extension by two methylene units), while 4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide replaces the entire phenylacetamido with a naphthalene-sulfonamido moiety . These modifications alter both hydrogen-bonding capacity and conformational flexibility of the side chain. The phenylacetamido variant provides two amide NH donors in the linker region, a feature that may be critical for target engagement in the RMI–FANCM PPI assay where this compound was specifically screened [1].

Structure-Activity Relationship Amide Linker Benzamide Scaffold Phenylacetamide

Patent Class Precedent for Substituted Phenylacetamide-Benzamide Hybrids in Cardiovascular and Other Therapeutic Areas

The compound belongs to the generic structural class claimed in Bayer Intellectual Property GmbH's US Patent US9034855B2, which covers substituted phenylacetamides and phenylpropanamides for the treatment and/or prevention of cardiovascular disorders [1]. While the patent's exemplified compounds focus on triazole-containing phenylacetamides, the core phenylacetamide-benzamide scaffold is shared. Importantly, the target compound's isobutyramido substitution on the benzamide ring is a distinct structural feature not exemplified in the Bayer patent, potentially offering differentiated IP space [1]. The broader patent landscape also includes substituted N-phenylacetamides as P2X4 receptor antagonists (2021) and phenylacetamide derivatives as SOAT-1 inhibitors (2010), confirming that the phenylacetamide pharmacophore is broadly exploited but that specific substitution patterns (such as the isobutyramido-benzamide core of the target compound) confer unique selectivity profiles [2].

Patent Analysis Cardiovascular Phenylacetamide Benzamide Bayer

Optimal Research and Procurement Scenarios for 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide (CAS 1021219-53-3)


Hit Validation and Secondary Screening in DNA Repair Pathway-Focused Drug Discovery

Given the compound's registration in the RMI–FANCM (MM2) protein-protein interaction inhibitor screen, it is suitable as a starting hit for validation in Fanconi anemia pathway and alternative lengthening of telomeres (ALT) research programs . Researchers procuring this compound can immediately proceed to dose-response confirmation and counter-screening without the need for de novo library screening, leveraging the existing HTS deposition as a rationale for further investment .

Chemical Tool for Ion Channel Pharmacology: GIRK2 and AMPAR Modulation Studies

The compound's dual registration in the Vanderbilt GIRK2 activator screen and the AMPAR–stargazin modulation assay positions it as a multi-purpose tool compound for ion channel research groups studying neurological disorders, pain, or addiction . Procurement is justified when a laboratory requires a compound with documented, albeit preliminary, activity in both potassium channel and glutamate receptor modulation contexts .

Medicinal Chemistry SAR Expansion Around the Phenylacetamido-Benzamide Scaffold

The compound serves as a key reference point in SAR studies exploring the impact of terminal amide variation (phenylacetyl vs. thiophene-carbonyl vs. chromenone-carbonyl) on biological activity and physicochemical properties [1]. Its balanced drug-likeness profile (cLogP 3.47, TPSA 70.67, MW 367.4) makes it an attractive starting scaffold for lead optimization programs aimed at oral bioavailability [1].

Freedom-to-Operate Assessment and IP Landscape Analysis for Phenylacetamide-Benzamide Hybrids

Organizations conducting IP due diligence on substituted phenylacetamide-benzamide compounds should procure this compound as a representative of the isobutyramido-substituted subclass, which is structurally distinct from the triazole-containing phenylacetamides claimed in the Bayer patent US9034855B2 and from the P2X4 antagonist N-phenylacetamide family . This supports the evaluation of novel chemical space for patent filing strategies .

Quote Request

Request a Quote for 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.